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Technical Support Center: Mitigating Cross-Resistance with Pyriminostrobin

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Compound of Interest		
Compound Name:	Pyriminostrobin	
Cat. No.:	B1429120	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the risk of cross-resistance associated with **Pyriminostrobin**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of **Pyriminostrobin** and why is it prone to resistance?

Pyriminostrobin is a Quinone outside Inhibitor (QoI) fungicide, belonging to the strobilurin class. Its mode of action is to block the mitochondrial respiratory chain at the level of Complex III (the cytochrome bc1 complex)[1]. By binding to the Qo site of cytochrome b, **Pyriminostrobin** inhibits the transfer of electrons, which disrupts the production of ATP, the essential energy currency of the cell. This single-site mode of action makes it highly susceptible to the development of resistance, as a single mutation in the target protein can significantly reduce the fungicide's efficacy[1].

Q2: What is the primary mechanism of resistance to **Pyriminostrobin** and other Qol fungicides?

The predominant mechanism of resistance to QoI fungicides is a target-site modification in the cytochrome b gene (CYTB). The most common and significant mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A)[2][3]. This



G143A mutation confers a high level of resistance, with resistance factors (RF = EC50 of resistant strain / EC50 of sensitive strain) often exceeding 100[2]. Other less frequent mutations, such as F129L and G137R, have also been identified and are associated with moderate or partial resistance[2].

Q3: What is cross-resistance and how does it relate to **Pyriminostrobin**?

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides, typically those with the same mode of action, even without direct exposure to them. Due to their shared target site, there is a high risk of cross-resistance among all fungicides in the QoI group (FRAC Code 11), including Pyriminostrobin[1]. Therefore, if a fungal population develops resistance to another QoI fungicide, it will likely also be resistant to Pyriminostrobin.

Q4: Is there evidence of cross-resistance between **Pyriminostrobin** and fungicides from other FRAC groups?

Current research suggests that cross-resistance between **Pyriminostrobin** (a QoI fungicide, FRAC Group 11) and fungicides from other mode-of-action groups is unlikely. For instance, studies have shown no cross-resistance between anilinopyrimidine fungicides (FRAC Group 9) like pyrimethanil and the QoI fungicide pyraclostrobin[4][5]. Similarly, Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) and Demethylation Inhibitors (DMIs, FRAC Group 3) have different target sites and modes of action, making cross-resistance with QoIs improbable[1][2][4][6].

Troubleshooting Guide

Problem: I am observing a sudden loss of efficacy with **Pyriminostrobin** in my experiments.

Possible Cause: This is a strong indicator of the development of a resistant fungal population, likely due to the G143A mutation in the CYTB gene.

Solution:

 Confirm Resistance: Conduct a molecular assay (see Experimental Protocols section) to detect the G143A mutation in your fungal isolates.



- Assess Sensitivity: Perform a fungicide sensitivity bioassay to determine the EC50 values of your isolates for **Pyriminostrobin** and compare them to a known sensitive strain. A significant increase in the EC50 value confirms resistance.
- Implement a Resistance Management Strategy: Immediately switch to a fungicide with a different mode of action. For future experiments, implement a rotation or mixture strategy as outlined in the "Strategies to Mitigate Resistance" section.

Problem: How can I proactively prevent the development of resistance to **Pyriminostrobin** in my long-term experiments?

Solution:

- Use Mixtures: Whenever possible, use **Pyriminostrobin** in a mixture with a fungicide from a different FRAC group that is also effective against your target pathogen. This reduces the selection pressure for resistance to either compound[7].
- Rotate Modes of Action: If using single-mode-of-action fungicides, design a rotation program where you alternate applications of **Pyriminostrobin** with fungicides from different FRAC groups. Ensure that successive generations of the pathogen are not treated with compounds from the same mode of action group[8][9].
- Limit Applications: Adhere to the recommended maximum number of applications for QoI fungicides per season or experimental cycle[1].
- Integrate Non-Chemical Controls: Where applicable, use non-chemical control methods to reduce the overall disease pressure and the reliance on fungicides.

Data Presentation

Table 1: Resistance Factors for Common Mutations in the Cytochrome b Gene



Mutation	Resistance Level	Typical Resistance Factor (RF)
G143A	High	> 100
F129L	Moderate	5 - 15 (up to 50 in some cases)
G137R	Moderate	5 - 15 (up to 50 in some cases)

Source: Fungicide Resistance Action Committee (FRAC)[2]

Table 2: Example EC50 Values for a QoI Fungicide (Pyraclostrobin) against Sensitive and Resistant Strains of Sclerotinia sclerotiorum

Strain Type	EC50 (µg/mL)
Sensitive	0.411 - 0.610
Resistant	7.247 - 24.718

Source: Adapted from a study on pyrimethanil resistance, which also tested pyraclostrobin, a closely related QoI fungicide[5].

Experimental Protocols

Protocol 1: Molecular Detection of the G143A Mutation using PCR-RFLP

This protocol allows for the rapid detection of the G143A mutation, which is a key indicator of QoI resistance.

1. DNA Extraction:

- Isolate fungal mycelia from pure cultures grown on an appropriate medium.
- Extract genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification:



- Amplify the region of the CYTB gene containing codon 143 using specific primers.
- Forward Primer: (Example) 5'-TGGAGTTTATATTATGGGGTC-3'
- Reverse Primer: (Example) 5'-GGAAAGTAAAGTAAACTTAATTGG-3'
- Perform PCR with the following cycling conditions:
- Initial denaturation: 94°C for 5 min
- 35 cycles of:
- Denaturation: 94°C for 30 sec
 Annealing: 55°C for 30 sec
 Extension: 72°C for 1 min
- Final extension: 72°C for 10 min
- 3. Restriction Fragment Length Polymorphism (RFLP) Analysis:
- The G143A mutation creates a recognition site for the restriction enzyme Fnu4HI (GCNGC).
- Digest the PCR product with Fnu4HI according to the manufacturer's instructions.
- Analyze the digested products by gel electrophoresis on a 2% agarose gel.
- Interpretation:
- Sensitive Isolate (GGT): One undigested PCR product.
- Resistant Isolate (GCT): Two smaller digested fragments.

Protocol 2: Fungicide Sensitivity Bioassay (Mycelial Growth Inhibition)

This bioassay determines the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

- 1. Preparation of Fungicide Stock Solutions:
- Dissolve Pyriminostrobin in a suitable solvent (e.g., acetone or DMSO) to create a highconcentration stock solution.
- Prepare a series of dilutions from the stock solution.
- 2. Preparation of Amended Agar Plates:
- Prepare a suitable agar medium (e.g., Potato Dextrose Agar).
- Autoclave the medium and allow it to cool to approximately 50-55°C.
- Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations.



- Pour the amended agar into petri dishes and allow them to solidify. Include control plates with no fungicide.
- 3. Inoculation:
- Take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of a pure fungal culture.
- Place one mycelial plug in the center of each amended and control plate.
- 4. Incubation:
- Incubate the plates at the optimal temperature for the specific fungus in the dark.
- 5. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
- Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Mandatory Visualizations

Caption: **Pyriminostrobin**'s mode of action in the electron transport chain.

Caption: Workflow for mitigating **Pyriminostrobin** resistance.

Caption: Downstream effects of **Pyriminostrobin**'s inhibition of Complex III.

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